3-(3-(tert-Butyl)phenyl)azetidine hydrochloride
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Overview
Description
3-(3-(tert-Butyl)phenyl)azetidine hydrochloride is a chemical compound belonging to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(tert-Butyl)phenyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-(tert-Butyl)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(3-(tert-Butyl)phenyl)azetidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-(tert-Butyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity allow it to engage in various biochemical interactions, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.
Uniqueness
3-(3-(tert-Butyl)phenyl)azetidine hydrochloride is unique due to its four-membered ring structure, which imparts specific reactivity and stability characteristics. Its tert-butyl group further enhances its chemical properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
3-(3-tert-butylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2,3)12-6-4-5-10(7-12)11-8-14-9-11;/h4-7,11,14H,8-9H2,1-3H3;1H |
InChI Key |
UCPBEVRRLHVLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2CNC2.Cl |
Origin of Product |
United States |
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